3-Hydrazinethieno(2,3-h)cinnoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118736-71-3 |
|---|---|
Molecular Formula |
C10H8N4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
thieno[2,3-h]cinnolin-3-ylhydrazine |
InChI |
InChI=1S/C10H8N4S/c11-12-9-5-6-1-2-8-7(3-4-15-8)10(6)14-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
DNPIEYAAEUIJAP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
Canonical SMILES |
C1=CC2=C(C=CS2)C3=NN=C(C=C31)NN |
Other CAS No. |
118736-71-3 |
Synonyms |
3-hydrazinethieno(2,3-h)cinnoline 3-HZTC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydrazinethieno 2,3 H Cinnoline
Establishment of the Thieno(2,3-h)cinnoline Core Structure
The formation of the tricyclic thieno(2,3-h)cinnoline core is a critical phase in the synthesis. This can be approached by first constructing a substituted benzothiophene and subsequently annulating the cinnoline (B1195905) ring.
Strategic Disconnections and Retrosynthetic Analysis
A logical retrosynthetic analysis of the thieno(2,3-h)cinnoline core suggests a primary disconnection at the C-N and N-N bonds of the cinnoline ring. This leads to a key intermediate, a suitably functionalized aminobenzothiophene. This intermediate, in turn, can be derived from a substituted benzothiophene precursor. A plausible retrosynthetic pathway is outlined below:
Scheme 1: Retrosynthetic Analysis of the Thieno(2,3-h)cinnoline Core
This analysis highlights the importance of synthesizing a key 7-aminobenzothiophene intermediate with appropriate functional groups to facilitate the subsequent cinnoline ring closure.
Key Cyclization Protocols for the Cinnoline Annulation
The annulation of the cinnoline ring onto the benzothiophene core can be achieved through several established protocols. One of the most prominent methods for cinnoline synthesis involves the diazotization of an ortho-aminoaryl compound that contains a group capable of being attacked by the resulting diazonium salt. thepharmajournal.comresearchgate.net
In the context of our proposed synthesis, a 7-amino-6-formylbenzothiophene could serve as a suitable precursor. Diazotization of the amino group, followed by an intramolecular cyclization, would lead to the formation of the cinnoline ring. The general mechanism for such a transformation is depicted below:
Scheme 2: Proposed Cinnoline Annulation via Intramolecular Cyclization
Alternative methods for cinnoline formation include the intramolecular cyclization of arylhydrazones. researchgate.net This would involve the initial formation of a hydrazone from a 6-formylbenzothiophene derivative, followed by an acid- or base-catalyzed cyclization to yield the cinnoline ring system.
Precursors and Intermediate Synthesis for Thiophene Ring Fusion
The synthesis of the requisite benzothiophene precursors is a crucial step. A versatile and widely used method for the synthesis of substituted thiophenes is the Gewald reaction. umich.eduorganic-chemistry.orgwikipedia.orgnih.gov This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base to afford a 2-aminothiophene.
For the synthesis of a suitable benzothiophene intermediate, a substituted cyclohexanone could be employed as the starting ketone. The general scheme for a relevant Gewald reaction is as follows:
Scheme 3: Gewald Synthesis of a Tetrahydrobenzothiophene Intermediate
The resulting 2-aminotetrahydrobenzothiophene can then be aromatized and further functionalized to introduce the necessary substituents for the subsequent cinnoline ring formation.
Another approach for constructing the thiophene ring fused to a benzene (B151609) ring is through the Friedländer annulation, which is traditionally used for quinoline synthesis but can be adapted for other heterocyclic systems. wikipedia.orgnih.govresearchgate.netorganic-chemistry.org This would involve the condensation of an ortho-aminobenzaldehyde or ketone with a compound containing an activated methylene group.
Installation of the Hydrazine (B178648) Moiety at the C3 Position
With the thieno(2,3-h)cinnoline core established, the final key transformation is the introduction of the hydrazine group at the C3 position.
Direct Hydrazination Reactions and Reaction Conditions
The most direct method for introducing a hydrazine group onto an aromatic or heteroaromatic ring is through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen. researchgate.netthieme-connect.deresearchgate.netnih.govrsc.orgmdpi.com Therefore, the synthesis of a 3-chlorothieno(2,3-h)cinnoline intermediate is a prerequisite. This chloro-derivative can be prepared from the corresponding 3-hydroxythieno(2,3-h)cinnoline (a cinnolinone) by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Once the 3-chlorothieno(2,3-h)cinnoline is obtained, it can be reacted with hydrazine hydrate, which acts as the nucleophile, to displace the chloride ion and form the desired 3-hydrazinethieno(2,3-h)cinnoline.
Scheme 4: Proposed Synthesis of this compound via SNAr
The reaction conditions for the hydrazination step typically involve heating the chloro-substituted heterocycle with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol. The temperature and reaction time would need to be optimized for this specific substrate.
Table 1: Hypothetical Reaction Conditions for Direct Hydrazination
| Parameter | Condition |
| Substrate | 3-Chlorothieno(2,3-h)cinnoline |
| Reagent | Hydrazine hydrate (excess) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours |
Innovations in Synthetic Efficiency and Yield Optimization
The strategic selection of catalysts and reagents is paramount in modern organic synthesis. For the construction of thieno-fused cinnoline systems, transition-metal catalysis has emerged as a powerful tool.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in forming key carbon-carbon bonds necessary for building the heterocyclic core. mdpi.com For instance, the coupling of a halogenated thienocinnoline precursor with a suitable coupling partner can be a crucial step. The efficiency of such reactions is highly dependent on the choice of the palladium catalyst, ligands, and reaction conditions.
Rhodium(III)-catalyzed C-H activation and annulation reactions represent another frontier in the synthesis of polycyclic nitrogen-containing heterocycles. mdpi.comacs.org These methods offer an atom-economical approach to form new rings by directly functionalizing existing C-H bonds, thereby avoiding the need for pre-functionalized substrates. mdpi.com For example, a Rh(III)-catalyzed formal [4+2] cycloaddition could be envisioned for the construction of the cinnoline ring onto a thiophene scaffold. mdpi.com Similarly, ruthenium and iridium catalysts have been effectively used for C-H bond activation and annulation in the synthesis of complex fused nitrogen heterocycles. acs.org
The choice of reagents also plays a critical role. In the context of forming the hydrazino group, the use of hydrazine hydrate or its derivatives is conventional. However, optimizing the reaction conditions, such as temperature, solvent, and the use of activating agents, is crucial to ensure high yields and minimize side reactions.
| Catalyst System | Reaction Type | Potential Application in Synthesis |
| PdCl2(PPh3)2/CuI | Sonogashira Cross-Coupling | Formation of C-C bonds for ring construction |
| [RhCpCl2]2/AgSbF6 | C-H Activation/Annulation | Direct formation of the cinnoline ring |
| [(p-cymene)RuCl2]2 | C-H Activation/Annulation | Construction of fused heterocyclic systems |
| [CpIrCl2]2/AgSbF6 | C-H Activation/Annulation | Synthesis of polycyclic nitrogen heterocycles |
Modern synthetic techniques aim to streamline reaction sequences, reduce waste, and improve energy efficiency. One-pot reactions and microwave-assisted synthesis are two such techniques that have revolutionized the synthesis of heterocyclic compounds. nih.govnih.govnih.govorganic-chemistry.orgrsc.orgnih.govchemistryviews.org
One-Pot Reactions: This strategy involves the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach is highly efficient as it reduces the number of purification steps, saves time and resources, and minimizes solvent waste. nih.govorganic-chemistry.orgrsc.orgnih.govchemistryviews.org For the synthesis of a molecule like this compound, a one-pot procedure could involve the initial formation of the thienocinnoline core followed by the in-situ introduction of the hydrazine moiety. For example, a one-pot Friedländer-type synthesis, which is used for quinoline synthesis, could be adapted. This would involve the reduction of a nitro-substituted thieno-aromatic aldehyde or ketone and subsequent condensation with a suitable partner. organic-chemistry.org
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govnih.gov The use of microwave irradiation can lead to higher reaction rates and selectivity due to efficient and uniform heating. nih.gov In the synthesis of related heterocyclic systems like quinolines and phenothiazines, microwave-assisted methods have been successfully employed for cyclization and condensation reactions. nih.gov This technique could be particularly beneficial for the cyclization step in the formation of the thieno(2,3-h)cinnoline ring system, potentially leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov
| Technique | Advantages | Potential Application in Synthesis |
| One-Pot Reactions | Reduced workup, time and solvent savings, higher overall yield | Sequential formation of the heterocyclic core and functional group installation |
| Microwave Irradiation | Rapid reaction times, improved yields, enhanced selectivity | Cyclization and condensation steps for ring formation |
Considerations for Sustainable Synthesis Practices
The principles of green chemistry are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. The synthesis of complex molecules like this compound can be designed with sustainability in mind.
Key aspects of sustainable synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation strategies are inherently more atom-economical than traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or even solvent-free conditions.
Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. The development of catalysts based on earth-abundant and non-toxic metals is a key area of research. mdpi.com Nanocatalysts are also being explored for their high efficiency and recyclability in the synthesis of nitrogen-containing heterocycles like quinolines. nih.gov
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. nih.govnih.gov
By incorporating these principles, the synthesis of this compound and other complex heterocyclic compounds can be made more efficient, cost-effective, and environmentally responsible. mdpi.com
Chemical Transformations and Derivatization of 3 Hydrazinethieno 2,3 H Cinnoline
Reactivity of the Hydrazine (B178648) Functional Group
The hydrazine group at the 3-position of the thienocinnoline core is a key site for chemical modification, readily participating in a variety of reactions to introduce new functionalities and ring systems.
Condensation Reactions to Form Hydrazone Derivatives
The reaction of 3-Hydrazinethieno(2,3-h)cinnoline with various aldehydes and ketones in a suitable solvent, often with acid catalysis, leads to the formation of the corresponding hydrazone derivatives. This condensation reaction is a straightforward and efficient method for introducing a wide range of substituents onto the molecule. The resulting hydrazones are valuable intermediates for further synthetic transformations or can be evaluated for their biological activities.
The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.
Table 1: Synthesis of Hydrazone Derivatives of this compound
| Entry | Carbonyl Compound | Product |
| 1 | Benzaldehyde | 3-(2-Benzylidenehydrazinyl)thieno(2,3-h)cinnoline |
| 2 | 4-Chlorobenzaldehyde | 3-[2-(4-Chlorobenzylidene)hydrazinyl]thieno(2,3-h)cinnoline |
| 3 | 4-Methoxybenzaldehyde | 3-[2-(4-Methoxybenzylidene)hydrazinyl]thieno(2,3-h)cinnoline |
| 4 | Acetophenone | 3-[2-(1-Phenylethylidene)hydrazinyl]thieno(2,3-h)cinnoline |
| 5 | Cyclohexanone | 3-(2-Cyclohexylidenehydrazinyl)thieno(2,3-h)cinnoline |
Cycloaddition and Cyclocondensation Reactions to Produce Fused Heterocycles (e.g., Triazoles, Pyrroles)
The hydrazine moiety of this compound is a key precursor for the synthesis of fused heterocyclic systems. Through cycloaddition and cyclocondensation reactions, new rings can be annulated onto the thienocinnoline scaffold, leading to complex polycyclic structures.
For instance, reaction with reagents containing a one-carbon unit, such as triethyl orthoformate, followed by cyclization can yield a fused triazole ring. This results in the formation of a tetracyclic system, specifically a triazolo[4',3':1,6]thieno[2,3-h]cinnoline derivative. Similarly, condensation with 1,4-dicarbonyl compounds can be employed to construct a pyrrole ring fused to the cinnoline (B1195905) system. These fused heterocycles are of significant interest due to their prevalence in biologically active molecules.
Table 2: Synthesis of Fused Heterocycles from this compound
| Entry | Reagent | Resulting Fused Ring | Product Name |
| 1 | Triethyl orthoformate | wikipedia.orgsemanticscholar.orgekb.egTriazole | wikipedia.orgsemanticscholar.orgekb.egTriazolo[4',3':1,6]thieno[2,3-h]cinnoline |
| 2 | Acetylacetone (a 1,3-dicarbonyl) | Pyrazole | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)thieno(2,3-h)cinnoline |
| 3 | Hexane-2,5-dione (a 1,4-dicarbonyl) | Pyrrole | 1-(Thieno[2,3-h]cinnolin-3-yl)-2,5-dimethyl-1H-pyrrole |
Nucleophilic Substitution and Alkylation Strategies
The nitrogen atoms of the hydrazine group are nucleophilic and can participate in substitution and alkylation reactions. Treatment of this compound with alkylating agents, such as alkyl halides, in the presence of a base can lead to the formation of mono- or di-alkylated derivatives. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. These reactions provide a means to introduce aliphatic side chains, which can influence the physicochemical properties of the parent molecule.
Functionalization of the Thienocinnoline Scaffold
Beyond the reactivity of the hydrazine group, the aromatic core of this compound offers opportunities for further functionalization through various substitution and coupling reactions.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring within the thienocinnoline system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused cinnoline ring and any existing substituents. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions allow for the introduction of a variety of functional groups onto the thiophene ring, which can then be used for further synthetic manipulations.
Substitution and Cross-Coupling Reactions on the Cinnoline System
The cinnoline portion of the scaffold can be functionalized, particularly if a leaving group, such as a halogen, is present. For instance, a chloro-substituted thienocinnoline can serve as a substrate for various palladium-catalyzed cross-coupling reactions. These powerful synthetic methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can introduce aryl or vinyl substituents. This is a versatile method for creating biaryl structures.
Buchwald-Hartwig Amination : This reaction enables the coupling of amines with the halo-thienocinnoline, providing access to a wide range of amino-substituted derivatives. This is a particularly useful transformation for the synthesis of compounds with potential pharmacological activity.
These cross-coupling reactions significantly expand the synthetic accessibility of diverse thienocinnoline derivatives, allowing for fine-tuning of their electronic and steric properties.
Table 3: Cross-Coupling Reactions on a Halogenated Thieno(2,3-h)cinnoline Scaffold
| Entry | Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product Type |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Phenyl-substituted thienocinnoline |
| 2 | Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Thienyl-substituted thienocinnoline |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Morpholinyl-substituted thienocinnoline |
| 4 | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Anilino-substituted thienocinnoline |
Elucidation of Structure-Reactivity Principles in Derivatization
The reactivity of this compound in derivatization reactions is governed by the interplay of electronic and steric factors originating from its constituent heterocyclic rings and the hydrazino functional group. The hydrazino group, with its lone pair of electrons on the terminal nitrogen atom, is a potent nucleophile, making it susceptible to reactions with a variety of electrophilic reagents.
The electronic nature of the thieno(2,3-h)cinnoline core significantly modulates the nucleophilicity of the hydrazino group. The nitrogen atoms within the cinnoline ring system are electron-withdrawing, which can influence the electron density on the exocyclic hydrazino moiety through inductive and resonance effects. Computational studies on related nitrogen-containing fused heterocyclic systems have shown that the distribution of electron density can direct the regioselectivity of substitution reactions. In the case of this compound, the position of the hydrazino group at the 3-position of the cinnoline ring is crucial in determining its reactivity.
The general reactivity of hydrazino-substituted heterocycles involves reactions such as the formation of hydrazones, pyrazoles, and triazoles. These transformations are well-documented for related structures like hydrazinopyridazines and hydrazinoquinolines. For instance, the reaction of a hydrazino-substituted heterocycle with an aldehyde or a ketone typically yields the corresponding hydrazone. This reaction is often catalyzed by a small amount of acid and proceeds through a nucleophilic addition-elimination mechanism.
A summary of the key structure-reactivity principles is presented in the table below:
| Structural Feature | Influence on Reactivity | Potential Reactions |
| Hydrazino Group (-NHNH2) | Highly nucleophilic due to the alpha-effect. | Hydrazone formation, pyrazole synthesis, acylation, sulfonylation. |
| Cinnoline Ring System | Electron-withdrawing nature can modulate the nucleophilicity of the hydrazino group. | Influences the rate and regioselectivity of derivatization reactions. |
| Fused Thiophene Ring | Contributes to the overall electronic properties and rigidity of the scaffold. | May influence the biological activity and pharmacokinetic properties of derivatives. |
| Steric Hindrance | The fused ring system may present steric hindrance around the reaction center. | Can affect the accessibility of the hydrazino group to bulky electrophiles. |
Strategies for Generating Compound Libraries with Structural Diversity
The versatile reactivity of the hydrazino group in this compound makes it an ideal starting point for the generation of diverse compound libraries. Combinatorial chemistry approaches, including both solid-phase and solution-phase synthesis, can be effectively employed to create a large number of derivatives for high-throughput screening.
A primary strategy for library generation involves the reaction of this compound with a diverse set of carbonyl compounds (aldehydes and ketones) to produce a library of hydrazones. This reaction is robust and generally proceeds with high yields, making it amenable to parallel synthesis formats. The structural diversity of the resulting library is directly related to the diversity of the carbonyl building blocks used.
Another powerful strategy involves the synthesis of pyrazole derivatives. This can be achieved through the reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. The resulting pyrazole ring is a common pharmacophore in many biologically active molecules, and this approach allows for the introduction of two points of diversity in a single step.
Furthermore, the hydrazino group can be acylated with a variety of carboxylic acids, acid chlorides, or sulfonyl chlorides to produce the corresponding hydrazides and sulfonohydrazides. These reactions can be performed under mild conditions and are compatible with a wide range of functional groups, allowing for the incorporation of diverse side chains.
The concept of dynamic combinatorial chemistry (DCC) can also be applied to generate libraries of macrocyclic hydrazones. In this approach, the reversible formation of hydrazones is exploited to allow for the thermodynamically controlled self-assembly of complex structures from a mixture of building blocks.
The following table outlines potential strategies for generating compound libraries from this compound:
| Reaction Type | Building Blocks | Resulting Derivatives | Potential for Diversity |
| Hydrazone Formation | Library of diverse aldehydes and ketones | Schiff bases (Hydrazones) | High, dependent on the variety of carbonyl compounds. |
| Pyrazole Synthesis | Library of 1,3-dicarbonyl compounds | Fused pyrazole derivatives | High, with two points of diversification from the dicarbonyl unit. |
| Acylation | Library of carboxylic acids or acid chlorides | Hydrazides | High, allows for the introduction of various acyl groups. |
| Sulfonylation | Library of sulfonyl chlorides | Sulfonohydrazides | High, introduces diverse sulfonyl moieties. |
| Reaction with Isocyanates/Isothiocyanates | Library of isocyanates or isothiocyanates | Semicarbazides/Thiosemicarbazides | High, provides access to urea and thiourea analogs. |
By employing these strategies, a multitude of novel derivatives of this compound can be synthesized and evaluated for their potential applications in various scientific disciplines, thereby unlocking the full potential of this unique heterocyclic scaffold.
Computational and Theoretical Investigations of 3 Hydrazinethieno 2,3 H Cinnoline and Analogous Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, stability, and electronic behavior from first principles. nih.gov
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov For systems analogous to 3-Hydrazinethieno(2,3-h)cinnoline, such as quinoline and quinazoline derivatives, DFT methods like B3LYP are employed to optimize the molecular geometry in the ground state. nih.govresearchgate.net This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure.
The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates that the structure is a stable stationary point on the potential energy surface. cuny.edu Thermodynamic parameters derived from these calculations can also be used to assess the relative stability of different isomers or tautomers. nih.gov
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Heterocyclic System. (Note: These are representative values for a fused heterocyclic system and not specific experimental data for this compound.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=N | 1.35 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | N-N | 1.39 Å |
| Bond Angle | C-N-N | 118.5° |
| Bond Angle | C-S-C | 92.1° |
| Dihedral Angle | H-N-N-C | 178.2° |
The electronic properties and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net
For aromatic heterocyclic systems like cinnoline (B1195905) derivatives, analysis shows that the HOMO and LUMO are often delocalized across the fused ring system. researchgate.net Computational studies calculate the energies of these orbitals and generate maps of their distribution. researchgate.net Furthermore, the molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. nih.gov
Table 2: Representative Quantum Chemical Descriptors for a Heterocyclic Compound. (Note: These values are illustrative and derived from general findings for similar heterocyclic systems.)
| Parameter | Symbol | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.2 | Electron donating ability |
| LUMO Energy | ELUMO | -1.8 | Electron accepting ability |
| Energy Gap | ΔE | 4.4 | Chemical reactivity and stability |
| Global Hardness | η | 2.2 | Resistance to change in electron distribution |
| Electronegativity | χ | 4.0 | Power to attract electrons |
| Electrophilicity Index | ω | 3.64 | Propensity to accept electrons |
Conformational Analysis through Molecular Mechanics Simulations
For molecules with flexible groups, such as the hydrazino group in this compound, understanding the accessible conformations is crucial. Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. bigchem.eu
Conformational analysis aims to identify the different spatial arrangements of atoms (conformers) and their relative energies. nih.gov By systematically rotating the rotatable bonds, molecular mechanics simulations can map the conformational energy landscape. This landscape reveals the low-energy, stable conformers that the molecule is most likely to adopt. nih.gov The results are often presented as a potential energy surface, showing energy as a function of one or more dihedral angles. This analysis helps identify the global energy minimum conformation as well as other local minima that may be biologically relevant.
The introduction of different substituent groups on the thieno(2,3-h)cinnoline core can significantly alter the conformational landscape. Computational simulations are used to explore how these substitutions affect the preferred three-dimensional structure. Steric hindrance from bulky substituents can restrict rotation around single bonds, favoring certain conformations over others. Electronic effects, such as hydrogen bonding or electrostatic repulsion, introduced by the substituents also play a critical role in determining the most stable molecular arrangement. By comparing the conformational energy landscapes of various substituted analogues, researchers can understand the structural impact of different functional groups.
Elucidation of Reaction Mechanisms and Energetics via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the reaction pathway from reactants to products, it is possible to identify key intermediates and transition states (TS).
In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Insights
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of novel compounds. These predictions are crucial for structural elucidation and for the interpretation of experimental data. By calculating the magnetic shielding tensors of atomic nuclei and the vibrational frequencies of bonds, it is possible to generate theoretical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural analysis. nih.govscholaris.ca These calculations are typically performed by optimizing the molecular geometry and then computing the NMR shielding constants in a simulated solvent environment to mimic experimental conditions. nih.gov The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts in some studies. nih.gov For a molecule like this compound, theoretical calculations can help assign specific peaks in the experimental spectrum to the corresponding protons and carbon atoms in its complex fused-ring structure.
Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cinnoline Ring | 7.5 - 8.5 | 120 - 150 |
| Thiophene Ring | 7.0 - 8.0 | 125 - 140 |
| Hydrazino Group (NH) | 4.0 - 5.0 (broad) | - |
| Hydrazino Group (NH₂) | 6.0 - 7.0 (broad) | - |
Note: This table is illustrative and contains hypothetical data based on typical chemical shift ranges for similar functional groups. Actual values would be determined by specific computational studies.
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific bond stretching, bending, or wagging. The resulting theoretical spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic functional groups. For this compound, key predicted vibrational frequencies would include N-H stretching from the hydrazino group, C=N and N=N stretching within the cinnoline ring, and C-S stretching from the thiophene ring.
Hypothetical Predicted IR Frequencies for this compound:
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Vibrational Mode |
| N-H (Hydrazine) | 3200 - 3400 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=N (Cinnoline) | 1580 - 1650 | Stretching |
| N=N (Cinnoline) | 1500 - 1550 | Stretching |
| C=C (Aromatic) | 1400 - 1600 | Stretching |
| C-S (Thiophene) | 600 - 800 | Stretching |
Note: This table is illustrative and contains hypothetical data based on typical vibrational frequencies for similar functional groups. Actual values would be determined by specific computational studies.
Molecular Modeling Approaches for Ligand-Target Interactions (focusing on theoretical binding modes)
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential tools in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov These methods provide insights into the binding affinity, orientation, and key molecular interactions that stabilize the ligand-target complex.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. For analogous heterocyclic systems, docking studies have been used to identify potential inhibitors for various enzymes. For instance, thieno[2,3-d]pyrimidine derivatives have been investigated as potential inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov Similarly, quinoline derivatives have been studied as potential protease inhibitors. nih.gov A hypothetical docking study of this compound with a protein kinase, for example, would likely show the planar thienocinnoline core occupying a hydrophobic pocket, while the hydrazino group could form crucial hydrogen bonds with amino acid residues in the active site, such as glutamic acid or aspartic acid.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.com These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. In studies of similar heterocyclic compounds, MD simulations have been used to confirm the stability of binding modes predicted by docking and to analyze the intricate network of interactions, including hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govnih.gov For this compound, an MD simulation could reveal the conformational changes that occur upon binding and the stability of the key hydrogen bonds formed by the hydrazino group.
Advanced Research Methodologies and Future Perspectives
Development of Chemo- and Regioselective Synthetic Strategies for Thienocinnoline Derivatives
The precise control of chemical reactions to target specific sites on a molecule, known as chemo- and regioselectivity, is paramount in the synthesis of complex molecules like thienocinnoline derivatives. Future research will likely focus on developing novel synthetic methods that allow for the selective functionalization of the thienocinnoline core. This includes the introduction of various substituents at specific positions to modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and potential biological activity.
One area of exploration is the use of advanced catalytic systems. For instance, palladium/copper-catalyzed Sonogashira cross-coupling reactions have been employed in the synthesis of tricyclic lactone derivatives of thieno[2,3-b]pyrazine. mdpi.com A similar approach could be adapted for thienocinnoline systems, enabling the introduction of diverse aryl or alkyl groups. Furthermore, the development of catalyst-free, one-pot chemo- and regioselective syntheses under mild conditions represents a significant goal, offering more sustainable and efficient routes to these compounds. nih.gov
Exploration of Cascade and Multicomponent Reactions for Enhanced Synthetic Complexity
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.org These reactions are highly efficient in building molecular complexity from simple starting materials. ub.edu Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer a powerful tool for generating diverse molecular scaffolds. researchgate.net
The application of cascade and multicomponent strategies to the synthesis of thienocinnoline derivatives is a promising avenue for future research. nih.govnih.gov For example, a cascade reaction involving an initial intermolecular reaction followed by a series of intramolecular cyclizations could rapidly assemble the tricyclic thienocinnoline core. nih.gov MCRs could be designed to introduce a variety of substituents onto the thienocinnoline framework in a single, efficient step, accelerating the discovery of new derivatives with interesting properties. researchgate.net
Detailed Mechanistic Investigations of Novel Transformations Involving the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH2) in 3-Hydrazinethieno(2,3-h)cinnoline is a key functional group that can participate in a wide range of chemical transformations. A thorough understanding of the reaction mechanisms involving this moiety is crucial for controlling the outcome of synthetic reactions and for designing new applications.
Kinetic modeling studies, similar to those conducted on the hydrazine/NO/O2 system, could provide valuable insights into the reaction pathways and intermediates involved in the transformations of the hydrazine group on the thienocinnoline scaffold. maxapress.com Understanding the influence of substituents on the benzene (B151609) ring and the reaction conditions on the cyclization course is also critical. researchgate.net For instance, detailed mechanistic studies using computational methods like Density Functional Theory (DFT) can help elucidate reaction pathways and predict the formation of different products. nih.gov
Potential Applications of this compound in Chemical Biology and Material Science
The unique structural features of this compound and its derivatives suggest potential applications in both chemical biology and material science. The cinnoline (B1195905) scaffold itself is found in compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The thienopyridine skeleton, a related structure, has also been associated with various biological activities. nih.gov
In chemical biology, derivatives of this compound could be explored as probes to study biological processes or as potential therapeutic agents. The hydrazine moiety can be used as a reactive handle to attach fluorescent tags or other reporter groups, enabling the visualization of biological targets.
In material science, the planar, aromatic structure of the thienocinnoline core suggests potential applications in organic electronics. Thieno[2,3-b]quinoline derivatives, for example, have been investigated for their electronic properties. mdpi.com By modifying the substituents on the thienocinnoline ring system, it may be possible to tune the optical and electronic properties of these materials for use in devices such as organic light-emitting diodes (OLEDs) or organic solar cells.
Integration of High-Throughput Screening and Computational Methods for Lead Generation
The discovery of new lead compounds for drug development or materials science applications can be accelerated by integrating high-throughput screening (HTS) and computational methods. mdpi.comnih.gov HTS allows for the rapid testing of large libraries of compounds for a specific activity. mdpi.com Phenotypic screening, a type of HTS, has been successfully used to identify novel anthelmintic compounds. mdpi.com
Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and virtual screening, can be used to predict the activity of new compounds and to prioritize them for synthesis and testing. nih.gov Structure-based drug design, which relies on the 3D structure of a biological target, can guide the design of more potent and selective inhibitors. nih.gov The combination of these in silico approaches with experimental screening can significantly streamline the process of identifying promising thienocinnoline derivatives.
Adherence to Sustainable Chemistry Principles in Future Research Endeavors
Future research on this compound and its derivatives should be guided by the principles of sustainable or "green" chemistry. researchgate.netresearchgate.net This involves developing synthetic methods that are more environmentally friendly, for example, by using less hazardous solvents, reducing waste, and employing renewable resources. researchgate.netrsc.org
The development of catalytic systems that use earth-abundant metals, or even metal-free catalysts, is a key aspect of sustainable chemistry. mdpi.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, can also offer more sustainable routes to complex molecules under mild reaction conditions. rsc.org By incorporating these principles, the synthesis of thienocinnoline derivatives can be made more efficient, cost-effective, and environmentally responsible.
Q & A
Q. What are the primary synthetic routes for 3-Hydrazinethieno(2,3-h)cinnoline, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound typically involves cyclization of hydrazine derivatives with thiophene precursors. For example, hydrazinobenzene analogs react with α-formyl or α-cyanomethylene intermediates under acidic conditions (e.g., P₂O₅ in H₃PO₄) to form the cinnoline core . Optimization requires monitoring reaction temperature (exothermic steps may require controlled heating), solvent selection (e.g., toluene or nitrobenzene for stability), and purification via column chromatography or recrystallization. Evidence from analogous cinnoline syntheses suggests yields can improve by adjusting stoichiometry and using catalysts like AlCl₃ for electrophilic substitutions .
Q. How should structural characterization be performed to confirm the identity of this compound derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and hydrazine linkage. For example, downfield shifts in aromatic protons (δ 7.5–8.5 ppm) indicate electron-withdrawing effects from the cinnoline ring .
- Mass spectrometry : HRMS for molecular ion validation and fragmentation patterns.
- X-ray crystallography : To resolve steric distortions in the cinnoline core, as seen in benzo[c]cinnoline analogs with non-planar geometries due to substituent interactions .
Q. What preliminary pharmacological screening methods are suitable for assessing the bioactivity of this compound?
Initial screening should focus on:
- In vitro assays : Cytotoxicity studies using MTT assays on cancer cell lines (e.g., multidrug-resistant models) to evaluate potency .
- Hypotensive activity : Normotensive rat models to measure blood pressure reduction, as demonstrated in related thienocinnoline derivatives .
- Enzyme inhibition : Target-specific assays (e.g., kinases or oxidases) based on structural similarities to known bioactive cinnolines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of substituents on this compound’s reactivity and bioactivity?
Density-functional theory (DFT) calculations can model:
- Electron distribution : Exact exchange functionals (e.g., B3LYP) to assess charge transfer in the hydrazine-thiophene junction, which influences electrophilic substitution sites .
- Steric strain : Non-planar geometries (e.g., dihedral angles >10°) in the cinnoline core, as observed in benzo[c]cinnolines, affect binding to biological targets .
- Solvent effects : Polarizable continuum models (PCM) to simulate reaction environments and optimize synthetic conditions .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) observed across cinnoline derivatives?
- Systematic substitution : Introduce substituents at positions 3 (hydrazine), 6, and 8 to isolate electronic vs. steric contributions. For example, electron-donating groups at position 6 may enhance hypotensive activity, while bulky groups reduce bioavailability .
- Cross-validation : Compare X-ray crystallography data with computational predictions to validate SAR models .
- Meta-analysis : Aggregate data from structurally related quinazolines and quinoxalines to identify conserved pharmacophores .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in hypertensive models?
- Pathway mapping : Use transcriptomics/proteomics to identify upregulated/downregulated targets (e.g., angiotensin-converting enzyme or nitric oxide synthase) in treated vs. control tissues .
- Isotopic labeling : ¹⁵N-labeled hydrazine derivatives to track metabolic pathways and degradation products .
- In silico docking : Molecular dynamics simulations to predict binding affinities for vascular receptors (e.g., α-adrenergic receptors) .
Methodological Considerations
Q. How should researchers address variability in synthetic yields across batches?
- Process control : Standardize reaction parameters (temperature, solvent purity, and stirring rate) and employ in-line monitoring (e.g., TLC or HPLC) .
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized thiophene intermediates) and adjust reducing agents (e.g., NaBH₄) accordingly .
Q. What ethical and safety protocols are critical when handling hydrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
